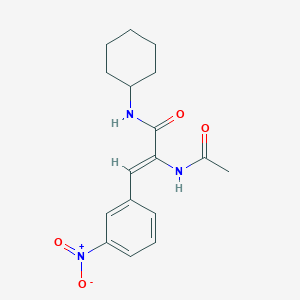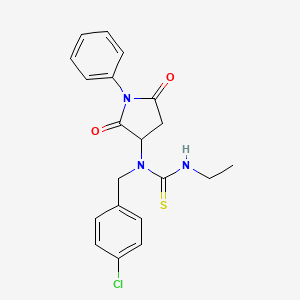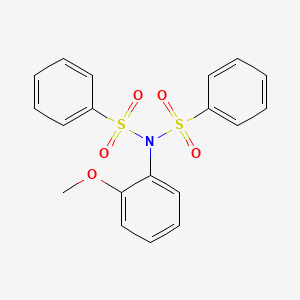![molecular formula C17H17ClN2O3S B5225685 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5225685.png)
4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. This compound is commonly referred to as CMTB, and it is a member of the benzamide family. CMTB is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
作用机制
The mechanism of action of CMTB is not fully understood, but it is believed to involve the inhibition of protein synthesis. CMTB has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins. This inhibition leads to the accumulation of incomplete proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
CMTB has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, CMTB has been shown to have anti-inflammatory and antioxidant properties. CMTB has also been shown to modulate the activity of certain enzymes, which can have implications for a variety of physiological processes.
实验室实验的优点和局限性
One of the main advantages of using CMTB in lab experiments is its potency. CMTB has been shown to be highly effective at inhibiting the growth of cancer cells and inducing apoptosis. Additionally, CMTB is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using CMTB is its potential toxicity. CMTB has been shown to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research involving CMTB. One area of interest is in the development of novel anticancer therapies that are based on the mechanism of action of CMTB. Additionally, further research is needed to fully understand the biochemical and physiological effects of CMTB. This could lead to the development of new treatments for a variety of diseases and conditions. Finally, there is also potential for the development of new synthetic methods for CMTB that could improve its effectiveness and reduce its toxicity.
合成方法
The synthesis of CMTB involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. This intermediate is then reacted with 2-(4-methylbenzylthio)ethanol in the presence of triethylamine to form CMTB.
科学研究应用
CMTB has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of cancer research. CMTB has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CMTB has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is crucial for the prevention and treatment of cancer.
属性
IUPAC Name |
4-chloro-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-2-4-13(5-3-12)11-24-9-8-19-17(21)14-6-7-15(18)16(10-14)20(22)23/h2-7,10H,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFAJHYNZGPWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethoxy-2-[3-(4-isopropylphenoxy)propoxy]benzene](/img/structure/B5225606.png)

![3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5225618.png)


![3-[(4,7-dimethyl-2-quinazolinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5225647.png)




![3-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5225678.png)


![1,1'-[1,5-pentanediylbis(oxy)]dinaphthalene](/img/structure/B5225713.png)